N-(3,4-dimethylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide
N-(3,4-dimethylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1024685
InChI:
InChI=1S/C18H21N3O3/c1-12-6-7-15(11-13(12)2)19-17(22)8-9-18(23)21-20-14(3)16-5-4-10-24-16/h4-7,10-11H,8-9H2,1-3H3,(H,19,22)(H,21,23)/b20-14+
SMILES:
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2=CC=CO2)C
Molecular Formula:
C18H21N3O3
Molecular Weight:
327.4 g/mol
N-(3,4-dimethylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide
CAS No.:
Cat. No.: VC1024685
Molecular Formula: C18H21N3O3
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N3O3 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-N//'-[(E)-1-(furan-2-yl)ethylideneamino]butanediamide |
| Standard InChI | InChI=1S/C18H21N3O3/c1-12-6-7-15(11-13(12)2)19-17(22)8-9-18(23)21-20-14(3)16-5-4-10-24-16/h4-7,10-11H,8-9H2,1-3H3,(H,19,22)(H,21,23)/b20-14+ |
| Standard InChI Key | ITKRZUCVBKTSGI-XSFVSMFZSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)NC(=O)CCC(=O)N/N=C(\C)/C2=CC=CO2)C |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2=CC=CO2)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2=CC=CO2)C |
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